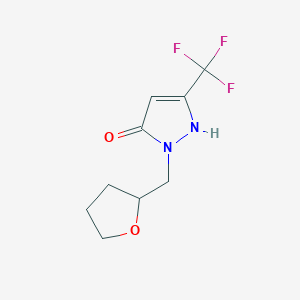
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Overview
Description
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 263.21 g/mol. The presence of the trifluoromethyl group and tetrahydrofuran moiety contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound .
Case Study: Antibacterial Activity
A study published in MDPI demonstrated that aminopyrazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.125 mg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA) and 8 mg/mL against E. coli . This suggests that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively studied, with several derivatives showing promising results.
Case Study: Inhibition of Tubulin Polymerization
Research indicated that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines . Given the structural similarities, it is plausible that this compound may also possess anticancer properties worth exploring.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is another area of interest.
Case Study: Inhibition of TNF-alpha Release
In vitro studies have shown that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. One study reported a derivative that inhibited LPS-induced TNF-alpha release in human monocytic cell lines with an IC50 value of 0.283 mM . This highlights a possible therapeutic application for this compound in inflammatory diseases.
Summary of Biological Activities
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c10-9(11,12)7-4-8(15)14(13-7)5-6-2-1-3-16-6/h4,6,13H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLPQJTJPCNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















